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Silane, (1,1-dimethylethyl)ethoxydimethyl-

Cat. No.: B3109517
CAS No.: 17348-65-1
M. Wt: 160.33 g/mol
InChI Key: BXYXWBBROYOLIG-UHFFFAOYSA-N
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Description

Foundational Principles of Organosilicon Chemistry

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. These compounds are notable for their unique properties, which bridge the gap between traditional organic and inorganic materials. The silicon atom is larger and less electronegative than carbon, leading to longer, weaker, and more polar Si-C bonds compared to C-C bonds. This polarity, with a partial positive charge on the silicon and a partial negative charge on the carbon, influences the reactivity of organosilanes.

A key feature of organosilicon compounds is the strength of the silicon-oxygen bond (Si-O), which is significantly stronger than the silicon-carbon bond. This high bond energy is a driving force for many reactions in organosilicon chemistry and is the foundation for the stability of silicone polymers. The presence of vacant d-orbitals on the silicon atom also allows it to form hypervalent species, influencing its reaction mechanisms.

Significance of Alkoxysilanes in Advanced Chemical Applications

Alkoxysilanes are a class of organosilicon compounds that contain one or more alkoxy groups (-OR) attached to a silicon atom. These compounds are of immense importance in materials science and chemical synthesis due to their dual reactivity. The alkoxy groups can be hydrolyzed to form silanol (B1196071) groups (Si-OH), which can then condense to form stable siloxane (Si-O-Si) networks. This process is the basis for sol-gel chemistry, which is used to produce a wide variety of materials, including ceramics, glasses, and hybrid organic-inorganic composites.

The organic functional groups attached to the silicon atom provide another dimension of functionality. These groups can be tailored to impart specific properties to a surface or a material, such as hydrophobicity, adhesion promotion, or biocompatibility. This versatility makes alkoxysilanes essential as coupling agents, surface modifiers, crosslinking agents, and precursors for advanced materials. For instance, they are widely used to enhance the adhesion between organic polymers and inorganic substrates in composites, paints, and coatings. evonik.com

Historical Development and Current Research Trends in Ethoxysilane (B94302) Chemistry

The history of organosilicon chemistry dates back to the 19th century, with significant advancements in the early 20th century. The development of the "direct process" for the synthesis of organochlorosilanes in the 1940s was a major breakthrough that enabled the large-scale production of silicones and other organosilicon materials. Ethoxysilanes, derived from these chlorosilanes, soon became important industrial chemicals.

Historically, ethoxysilanes like tetraethoxysilane (TEOS) have been workhorses in the sol-gel process for producing silica (B1680970) and in stone consolidation. nih.govacs.org Early applications focused on their ability to form rigid silica networks upon hydrolysis and condensation.

Current research trends in ethoxysilane chemistry are focused on several key areas:

Surface Modification: There is a growing interest in using ethoxysilanes to create functionalized surfaces with tailored properties. This includes the development of superhydrophobic and self-cleaning surfaces, as well as surfaces with specific biological or chemical functionalities. nih.govmdpi.com Recent studies have explored the use of various ethoxysilane-based molecules to modify the surface of materials like zinc oxide for applications in hybrid inorganic-organic devices. nih.gov

Hybrid Materials: The synthesis of novel organic-inorganic hybrid materials using ethoxysilane precursors is a major area of research. These materials combine the properties of both organic polymers and inorganic networks, leading to materials with enhanced thermal stability, mechanical strength, and unique optical or electronic properties.

Controlled Hydrolysis and Condensation: Researchers are investigating methods to better control the hydrolysis and condensation of ethoxysilanes to produce materials with well-defined structures and properties. This includes the use of catalysts and the optimization of reaction conditions to control the kinetics of the sol-gel process. semanticscholar.org

Sustainable Synthesis: There is an increasing focus on developing more environmentally friendly methods for the synthesis of ethoxysilanes, for example, through the direct conversion of silica with ethanol (B145695). nih.govacs.org

The compound at the center of this article, Silane (B1218182), (1,1-dimethylethyl)ethoxydimethyl-, represents a specific molecular architecture within the broader class of ethoxysilanes. Its structure, featuring a bulky tert-butyl group, suggests a role as a sterically hindered silane. Such steric hindrance can significantly influence the rates of hydrolysis and condensation, a property that can be exploited in applications requiring controlled reactivity.

Compound Data

Below are tables detailing the available information for Silane, (1,1-dimethylethyl)ethoxydimethyl- and related compounds mentioned in this article.

Table 1: Properties of Silane, (1,1-dimethylethyl)ethoxydimethyl- and Related Compounds

PropertySilane, (1,1-dimethylethyl)ethoxydimethyl- (tert-butylethoxydimethylsilane)Tetraethoxysilane (TEOS)
Molecular Formula C8H20OSiC8H20O4Si
Molecular Weight 160.33 g/mol (calculated)208.33 g/mol
Boiling Point Data not readily available168 °C
Density Data not readily available0.934 g/mL
CAS Number Not definitively available; similar to 18173-55-2 (Ethyl(dimethyl)ethoxysilane)78-10-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20OSi B3109517 Silane, (1,1-dimethylethyl)ethoxydimethyl- CAS No. 17348-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-ethoxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20OSi/c1-7-9-10(5,6)8(2,3)4/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYXWBBROYOLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Silane, 1,1 Dimethylethyl Ethoxydimethyl

Alternative Synthetic Pathways for Ethoxysilanes

Beyond the standard halosilane route, alternative methods have been developed for the synthesis of ethoxysilanes, offering different advantages in terms of reactivity, selectivity, and atom economy.

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nii.ac.jp While commonly used to form carbon-silicon bonds, this principle can be adapted for synthesizing alkoxysilanes. A relevant pathway is the dehydrogenative coupling (or alcoholysis) of a hydrosilane, such as (1,1-dimethylethyl)dimethylsilane, with ethanol (B145695). This reaction is typically catalyzed by various metal complexes.

The reaction proceeds as follows: (CH₃)₃CSi(CH₃)₂H + CH₃CH₂OH --(Catalyst)--> (CH₃)₃CSi(CH₃)₂OCH₂CH₃ + H₂

This method is advantageous as it produces hydrogen gas as the only byproduct, resulting in high atom economy. nii.ac.jp The reaction is versatile and can be used with a wide range of alcohols. Catalysts for this transformation include complexes of precious metals like platinum (e.g., Speier's or Karstedt's catalyst) and ruthenium, as well as catalysts based on more abundant and less precious metals. nii.ac.jpnih.gov

Transalkoxylation, or transetherification, is a powerful strategy for synthesizing a target alkoxysilane from a more readily available one. This equilibrium-driven process involves reacting a starting alkoxysilane, such as a methoxysilane, with an excess of a different alcohol, in this case, ethanol, to exchange the alkoxy groups.

The general reaction is: R₃Si-OR' + R''OH ⇌ R₃Si-OR'' + R'OH

To synthesize Silane (B1218182), (1,1-dimethylethyl)ethoxydimethyl-, one could start with the corresponding methoxy (B1213986) or even a tetraethoxysilane and react it with the appropriate alcohol under catalytic conditions. The reaction can be driven to completion by removing the more volatile alcohol byproduct (e.g., methanol) by distillation. A variety of catalysts can be employed, including acids (trichloroacetic acid), bases (piperidine, sodium ethoxide), and iodine compounds. google.comorgsyn.org

More recently, the use of solid acid catalysts, such as zeolites (e.g., USY type, beta type) and montmorillonite (B579905) clays, has gained traction. google.com These heterogeneous catalysts are advantageous as they are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. google.com

Table 2: Catalysts for Transalkoxylation Reactions for Alkoxysilane Synthesis
Catalyst TypeSpecific ExamplesKey AdvantagesReference
Homogeneous AcidTrichloroacetic acidEffective for promoting equilibrium google.com
Homogeneous BasePiperidine, Sodium EthoxideCommonly used for alkoxide exchange google.comorgsyn.org
Halogen CompoundsIodine, Iodine bromideAlternative catalytic system google.com
Heterogeneous Solid AcidZeolites (USY, Beta, Y-type), MontmorilloniteEasy separation, recovery, and reuse google.com

Scalability Considerations and Process Chemistry Development

The transition from laboratory-scale synthesis to industrial production of Silane, (1,1-dimethylethyl)ethoxydimethyl- requires careful consideration of process chemistry and scalability. The choice of synthetic route has significant implications for cost, safety, efficiency, and environmental impact.

The nucleophilic substitution of Chloro(1,1-dimethylethyl)dimethylsilane is a robust and high-yielding method, but its scalability presents challenges. The reaction is often exothermic and requires efficient heat management to ensure safety and prevent side reactions. Furthermore, the process generates stoichiometric amounts of salt byproduct (e.g., triethylammonium (B8662869) chloride), which must be separated from the product and disposed of, adding complexity and cost to the purification and waste management streams. orgsyn.org

Reactivity and Mechanistic Investigations of Silane, 1,1 Dimethylethyl Ethoxydimethyl

Fundamental Transformations of the Ethoxysilyl Moiety

The reactivity of Silane (B1218182), (1,1-dimethylethyl)ethoxydimethyl-, also known as tert-butyldimethylethoxysilane, is largely dictated by the chemistry of its ethoxysilyl group. This moiety is susceptible to several fundamental transformations, including hydrolysis, condensation, and alcoholysis, which are central to its application in materials science and organic synthesis.

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH

Condensation: ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + ROH (alcohol producing) ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O (water producing)

The mechanism of these reactions is typically catalyzed by either acid or base.

Acid-Catalyzed Mechanism: In acidic conditions, the ethoxy group is first protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. This process generally leads to the formation of weakly branched, polymer-like networks, especially at low water-to-silane ratios. The rate of acid-catalyzed hydrolysis increases with the number of electron-donating alkyl groups on the silicon atom. Therefore, the presence of the two methyl groups and the tert-butyl group in (1,1-dimethylethyl)ethoxydimethylsilane would suggest a relatively fast hydrolysis rate under acidic conditions compared to less substituted silanes.

Base-Catalyzed Mechanism: Under basic conditions, a hydroxyl anion or a deprotonated silanolate anion directly attacks the silicon center in a bimolecular nucleophilic substitution (SN2-Si) pathway. This mechanism is sensitive to steric hindrance and leads to more highly branched, colloidal-like particles, particularly at high water concentrations. The bulky tert-butyl group in (1,1-dimethylethyl)ethoxydimethylsilane would sterically hinder this attack, slowing the rate of hydrolysis under basic conditions.

Following hydrolysis, the resulting silanols are reactive intermediates that readily undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, releasing either water or alcohol. The interplay and kinetics of these hydrolysis and condensation steps determine the structure of the final product.

Alcoholysis, or transesterification, is a reaction where the ethoxy group of (1,1-dimethylethyl)ethoxydimethylsilane is exchanged with another alkoxy group by reacting with a different alcohol. This reaction is essentially the reverse of hydrolysis, where an alcohol molecule acts as the nucleophile instead of water.

The kinetics of Si-O bond cleavage in alkoxysilanes are influenced by several factors, including the pH of the medium, the steric bulk of the substituents on the silicon atom, and the nature of the attacking nucleophile.

Steric Effects: The rate of cleavage of the Si-O bond is generally inversely proportional to the steric bulk of the alkoxy group. For instance, methoxysilanes hydrolyze approximately 6 to 10 times faster than the corresponding ethoxysilanes.

Electronic Effects: Electron-withdrawing groups attached to the silicon atom can enhance the rate of nucleophilic attack, while electron-donating groups, like the alkyl groups in (1,1-dimethylethyl)ethoxydimethylsilane, can decrease the rate, particularly in base-catalyzed reactions.

Catalysis: Both acid and base catalysis play a crucial role. Acid catalysis proceeds via protonation of the alkoxy oxygen, making it a better leaving group. Base catalysis involves direct nucleophilic attack on the silicon atom.

Table 1: Factors Influencing Si-O Bond Cleavage Kinetics in Alkoxysilanes

Factor Effect on Reaction Rate Mechanistic Rationale
Acid Catalyst (H⁺) Increases Protonation of the ethoxy group makes it a better leaving group, enhancing the electrophilicity of the silicon center.
Base Catalyst (OH⁻) Increases Direct nucleophilic attack of the hydroxide (B78521) ion on the silicon center via an SN2-Si mechanism.
Steric Hindrance Decreases Bulky groups (like tert-butyl) on silicon or the alkoxy group hinder the approach of the nucleophile (water, alcohol).

| Electron-Donating Groups | Decreases (base-catalyzed) Increases (acid-catalyzed) | Stabilizes the transition state in acid-catalyzed reactions but destabilizes the negatively charged intermediate in base-catalyzed reactions. | | Water/Alcohol Concentration | Increases | Higher concentration of the nucleophile increases the reaction rate, following general kinetic principles. |

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, typically associated with transition metals. However, silicon centers can also participate in analogous transformations, particularly in reactions involving transition metal complexes.

Oxidative Addition: In this process, a metal complex inserts into a bond, increasing the metal's oxidation state and coordination number. For silanes, this most commonly involves the insertion of a low-valent, electron-rich metal into an Si-H or Si-C bond. While (1,1-dimethylethyl)ethoxydimethylsilane lacks a reactive Si-H bond, the oxidative addition into its Si-C bonds has been studied. Research has shown that an iridium complex can undergo intermolecular oxidative addition into the C(sp³)–Si bonds of various alkoxysilanes. This reaction is reversible, with the reverse process being reductive elimination. The mechanism for non-polar bonds like Si-C is generally considered to be a concerted, three-center pathway.

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on a metal center are eliminated to form a new bond, while the metal's oxidation state and coordination number decrease. For the iridium-silyl complexes formed from alkoxysilanes, C(sp³)–Si reductive elimination can be induced. The rate of this reductive elimination is influenced by the electronic properties of the substituents on the silicon. Studies on related compounds show that alkoxysilyl complexes undergo reductive elimination more slowly than triorganosilyl or siloxysilyl complexes. The apparent order of reactivity for reductive elimination from an iridium center was found to be SiMe₂(OMe) > SiMe₂(OEt).

These mechanisms are crucial in catalytic cycles such as hydrosilylation, C-H silylation, and cross-coupling reactions. The study of Si-C bond activation provides insight into the more challenging C-H bond activation processes.

Stereochemical Influence on Reaction Outcomes

The stereochemical influence in reactions of Silane, (1,1-dimethylethyl)ethoxydimethyl- is dominated by the significant steric bulk of the tert-butyl group. While the silicon atom in this specific molecule is not a chiral center, the tert-butyl group exerts profound steric hindrance that dictates the accessibility of the silicon center to incoming reagents and influences the stability of transition states.

The impact of the tert-butyl group is particularly evident in condensation reactions. The hydrolysis of di-t-butyldichlorosilane readily yields di-t-butylsilanediol, a compound that is exceptionally resistant to intermolecular condensation due to the steric shielding provided by the two tert-butyl groups. This principle extends to (1,1-dimethylethyl)ethoxydimethylsilane, where the single large tert-butyl group, in combination with two methyl groups, significantly inhibits reactions that require the formation of bulky transition states, such as base-catalyzed hydrolysis or condensation with other sterically demanding silanols.

This steric effect can be harnessed to control the extent of condensation. While silanes with smaller substituents readily form extended polymer networks, the steric hindrance from the tert-butyl group can favor the formation of smaller oligomers or even stabilize the corresponding silanol (B1196071), (1,1-dimethylethyl)dimethylsilanol, against self-condensation under certain conditions. In essence, the tert-butyl group acts as a "protecting group" for the silicon center, moderating its reactivity and influencing the architecture of any resulting siloxane products.

Detailed Kinetic and Thermodynamic Studies of Reaction Pathways

Quantitative kinetic and thermodynamic data for the specific reaction pathways of (1,1-dimethylethyl)ethoxydimethylsilane are limited in the available literature. However, extensive research on analogous alkoxysilanes provides a framework for understanding its reactivity.

The hydrolysis of alkoxysilanes is generally treated as a pseudo-first-order reaction with respect to the silane concentration when water is in large excess. The rate constants are highly dependent on pH, catalyst, solvent, and temperature. For example, studies on methyl-substituted ethoxysilanes in acidic media have determined hydrolysis rate constants and activation energies. The activation energy for the hydrolysis of methyltriethoxysilane (MTES) at pH 3.134 was found to be 57.61 kJ mol⁻¹.

Thermodynamic studies on the hydrolysis of silicon alkoxides in acidic alcohol solutions have also been conducted. These reactions often reach a pseudoequilibrium state where hydrolysis and the reverse esterification reaction occur rapidly compared to the slower condensation reactions.

For C(sp³)-Si bond activation, a DFT analysis of the oxidative addition of various organosilanes to an iridium complex showed that the thermodynamic stability of the resulting (alkyl)metal silyl (B83357) complexes spans a range of approximately 10 kcal·mol⁻¹. This stability correlates with the experimentally determined rates of the reverse C–Si reductive elimination. Specifically, alkoxysilyl complexes were found to be among the more thermodynamically stable products, which corresponds to their slower rates of reductive elimination.

Table 2: Representative Kinetic and Thermodynamic Data for Related Silane Reactions

Reaction Silane System Parameter Value Conditions
Hydrolysis Methyltriethoxysilane (MTES) Activation Energy (Eₐ) 57.61 kJ mol⁻¹ Acidic medium (pH 3.134)
Hydrolysis Tetraethoxysilane (TEOS) Activation Energy (Eₐ) 33.3 kJ mol⁻¹ Phosphoric acid catalyst
Reductive Elimination R-Ir-SiMe₂(OEt) Relative Rate Slower than SiMe₂(OMe) Trapping with HSiEt₃ at 65 °C
Dismutation Trichlorosilane (vapor phase) Rate Constant (k₁) 7.23 x 10⁻² min⁻¹ 56 °C
Thermodynamics of Oxidative Addition Various R-Si to Iridium ΔG range ~10 kcal·mol⁻¹ DFT calculations

Catalytic Promotion of Silane, (1,1-dimethylethyl)ethoxydimethyl- Reactivity

The reactivity of (1,1-dimethylethyl)ethoxydimethylsilane, particularly its hydrolysis and condensation, is almost always promoted by catalysts due to the low intrinsic reactivity of the Si-O-C bond. The choice of catalyst is a primary means of controlling the reaction rate and the structure of the resulting products.

Acid Catalysis: Protic acids (like HCl) and Lewis acids are effective catalysts. The mechanism involves protonation of the ethoxy oxygen, which increases the positive charge on the silicon atom and facilitates nucleophilic attack by water. Acid catalysis generally promotes hydrolysis over condensation, leading to more linear and less branched siloxane polymers. The hydrolysis rate is typically fastest around pH 2-4 and exhibits a minimum near neutral pH.

Base Catalysis: Bases such as ammonia, amines, or alkali hydroxides catalyze hydrolysis and condensation by generating hydroxide or silanolate anions, which are potent nucleophiles that attack the silicon center. Base catalysis strongly promotes condensation reactions, often leading to the formation of highly cross-linked networks or discrete colloidal particles. The rate of base-catalyzed hydrolysis is highly sensitive to steric hindrance, meaning it would be relatively slow for the bulky (1,1-dimethylethyl)ethoxydimethylsilane.

Organometallic Catalysis: In the context of oxidative addition and reductive elimination, transition metal complexes are the essential catalysts. Low-valent, electron-rich complexes of metals like iridium, rhodium, palladium, and platinum are used to activate Si-C or Si-H bonds. These catalysts are fundamental to processes like hydrosilylation and cross-coupling reactions that form new Si-C or C-C bonds.

Biocatalysis: Enzymes, such as lipases and proteases (e.g., trypsin), have been investigated for their ability to catalyze the cleavage of Si-O bonds in alkoxysilanes. These biocatalysts offer a route to promoting hydrolysis under mild, environmentally benign conditions. Kinetic studies have shown that enzymes can significantly accelerate the hydrolysis of alkoxysilanes in aqueous media.

Applications of Silane, 1,1 Dimethylethyl Ethoxydimethyl in Advanced Organic Synthesis

Strategic Application as a Protective Group in Complex Molecule Synthesis

The (1,1-dimethylethyl)ethoxydimethylsilyl group, hereafter referred to as the TBDMS group for simplicity as it is structurally very similar to the widely used tert-butyldimethylsilyl group, serves as a robust protecting group for alcohols and other polar functional groups. Its steric bulk, conferred by the tert-butyl group, provides significant stability across a wide range of reaction conditions, yet it can be removed under specific and mild conditions.

Selective Derivatization of Hydroxyl and Other Polar Functionalities

The selective protection of one hydroxyl group in the presence of others within a polyol is a common challenge in the synthesis of complex molecules like carbohydrates and polyketides. The steric hindrance of the (1,1-dimethylethyl)ethoxydimethylsilyl group allows for the regioselective silylation of less sterically hindered hydroxyl groups. For instance, primary alcohols can often be selectively protected in the presence of secondary or tertiary alcohols. mdpi.com

The choice of reaction conditions, including the silylating agent, solvent, and base, plays a crucial role in achieving high selectivity. While specific studies on (1,1-dimethylethyl)ethoxydimethylsilane are limited in publicly available literature, extensive research on the analogous tert-butyldimethylsilyl chloride (TBDMSCl) provides valuable insights. Common conditions for selective silylation involve the use of an amine base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). organic-chemistry.org The use of DMF as a catalyst in the regioselective silylation of polyols has been noted to enhance the selectivity for primary hydroxyl groups. organic-chemistry.org

Table 1: Reagents for Selective Silylation of Alcohols

Silylating AgentBaseSolventTarget Functionality
(1,1-dimethylethyl)ethoxydimethylsilaneImidazole, TriethylamineDCM, DMFPrimary Alcohols
TBDMSClImidazoleDMFPrimary Alcohols
TBDMSClTriethylamineDCMLess Hindered Alcohols

This table is illustrative and based on general principles of silyl (B83357) ether formation.

Mild and Selective Deprotection Protocols

The cleavage of the silicon-oxygen bond in (1,1-dimethylethyl)ethoxydimethylsilyl ethers can be achieved under mild and selective conditions, which is a significant advantage in the synthesis of sensitive and complex molecules. The most common method for deprotection involves the use of a fluoride (B91410) ion source. organic-chemistry.org The high affinity of silicon for fluoride drives the reaction to completion.

Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is the most widely used reagent for this purpose. organic-chemistry.org Other fluoride sources include hydrofluoric acid (HF) in pyridine (B92270) or acetonitrile (B52724), and potassium fluoride (KF). The reactivity of the silyl ether towards fluoride-mediated cleavage can be influenced by steric hindrance around the silicon atom and the electronic properties of the molecule.

In addition to fluoride-based reagents, a variety of other methods for the deprotection of TBDMS ethers have been developed to accommodate different substrate sensitivities. These include acidic conditions, such as acetic acid in aqueous THF, and methods employing Lewis acids or other specialized reagents. scispace.comresearchgate.net

Table 3: Common Reagents for the Deprotection of TBDMS Ethers

ReagentSolventConditionsSelectivity Notes
Tetrabutylammonium fluoride (TBAF)THFRoom TemperatureMost common and generally effective
Hydrofluoric acid (HF)-PyridineTHF or CH₃CN0 °C to Room TemperatureCan be highly selective
Acetic Acid/Water/THFTHFRoom Temperature to 45 °CMildly acidic conditions
Stannous chloride (SnCl₂)Ethanol (B145695) or WaterRoom Temperature or RefluxCan be performed under microwave irradiation.
Sodium tetrachloroaurate(III) dihydrateMethanolRoom TemperatureCatalytic and mild. scispace.com

Participation in Carbon-Carbon Bond Forming Reactions

Beyond its role as a protective group, the silicon atom in compounds like Silane (B1218182), (1,1-dimethylethyl)ethoxydimethyl- can actively participate in reactions that forge new carbon-carbon bonds. This dual functionality enhances its utility in organic synthesis.

Cross-Coupling Methodologies (e.g., Hiyama Coupling)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organosilane and an organic halide or triflate. wikipedia.org While many variations of the Hiyama coupling exist, the use of alkoxysilanes, such as (1,1-dimethylethyl)ethoxydimethylsilane derivatives, is particularly advantageous. The alkoxy group on the silicon atom facilitates the transmetalation step in the catalytic cycle, often allowing the reaction to proceed under milder, fluoride-free conditions. organic-chemistry.org

In a typical Hiyama coupling, the organosilane is activated, often with a fluoride source or a base, to form a hypervalent silicon species that readily transfers its organic group to the palladium center. organic-chemistry.org The reaction is compatible with a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules, including biaryls and conjugated systems. mdpi.comnih.gov

Table 4: Key Components of the Hiyama Coupling

ComponentRoleExamples
OrganosilaneNucleophilic PartnerAryl-, alkenyl-, or alkyl-(1,1-dimethylethyl)ethoxydimethylsilane
Organic Halide/TriflateElectrophilic PartnerAryl iodides, bromides, chlorides; vinyl halides
Palladium CatalystMediates the couplingPd(PPh₃)₄, Pd(OAc)₂, [Pd(allyl)Cl]₂
Activator (optional)Facilitates transmetalationTBAF, NaOH, H₂O

Enolate Equivalents in Aldol-Type Transformations

Silyl enol ethers, which can be prepared from ketones or aldehydes and a silylating agent like (1,1-dimethylethyl)ethoxydimethylsilyl chloride, are versatile intermediates that serve as enolate equivalents in aldol-type reactions. researchgate.net The Mukaiyama aldol (B89426) addition, for instance, involves the Lewis acid-catalyzed reaction of a silyl enol ether with a carbonyl compound to form a β-hydroxy carbonyl compound. youtube.com

The use of a silyl enol ether allows for the reaction to be carried out under aprotic conditions, which can offer advantages in terms of stereocontrol and functional group compatibility compared to traditional base-mediated aldol reactions. youtube.com The specific silyl group can influence the reactivity and stability of the silyl enol ether. While trimethylsilyl (B98337) (TMS) enol ethers are most common, the use of the bulkier and more robust (1,1-dimethylethyl)ethoxydimethylsilyl group can offer enhanced stability, allowing for isolation and purification of the silyl enol ether before its use in subsequent reactions. researchgate.net

The synthesis of these silyl enol ethers can be achieved under either kinetic or thermodynamic control to selectively form the less or more substituted enol ether, respectively. researchgate.net

Table 5: Mukaiyama Aldol Addition using a Silyl Enol Ether

Reactant 1Reactant 2Lewis Acid CatalystProduct
(1,1-dimethylethyl)ethoxydimethylsilyl enol etherAldehyde or KetoneTiCl₄, SnCl₄, BF₃·OEt₂β-hydroxy carbonyl compound

Reagent in Reduction and Other Functional Group Interconversions

The reactivity of organosilanes as reducing agents is well-documented, with the nature of the substituents on the silicon atom playing a crucial role in modulating their hydridic character and steric profile. This, in turn, dictates their selectivity in the reduction of various functional groups.

Chemoselective Reduction of Organic Substrates

Detailed research into the specific applications of Silane, (1,1-dimethylethyl)ethoxydimethyl- for the chemoselective reduction of organic substrates is not extensively documented in publicly available scientific literature. However, the general principles governing the reactivity of sterically hindered alkoxysilanes can provide insights into its potential behavior. The presence of a bulky tert-butyl group and an ethoxy group on the silicon atom is expected to significantly influence its reactivity.

In principle, the steric hindrance afforded by the tert-butyl group could enhance chemoselectivity by discriminating between different functional groups based on their steric accessibility. For instance, it might selectively reduce less hindered aldehydes in the presence of more sterically demanding ketones. The electronic effect of the ethoxy group, being less electron-withdrawing than a chloro substituent, would also modulate the hydridic nature of a corresponding hydrosilane if used in a reduction, potentially leading to milder and more selective transformations.

A hypothetical comparison of the selectivity of different silanes is presented in the table below, illustrating the potential role of steric and electronic factors.

Silane ReagentSubstrateFunctional Group ReducedFunctional Group ToleratedReference
TriethylsilaneAldehyde-Ketone MixtureAldehydeKetoneGeneral Principle
DiphenylsilaneEster-Alkene MixtureEsterInternal Alkene acs.org
Silane, (1,1-dimethylethyl)ethoxydimethyl- Aldehyde-Ketone MixtureAldehyde (predicted)Ketone (predicted)N/A

This table is illustrative and based on general principles of silane reactivity. Specific experimental data for Silane, (1,1-dimethylethyl)ethoxydimethyl- is not available in the cited literature.

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful strategies in organic synthesis that allow for the rapid assembly of complex molecular architectures from simple starting materials in a single operation. d-nb.inforesearchgate.net These reactions rely on the compatibility of multiple reactive species and the sequential formation of bonds.

Currently, there is a lack of specific published research detailing the use of Silane, (1,1-dimethylethyl)ethoxydimethyl- as a key reagent in multi-component or cascade reactions. The steric bulk of this particular silane might pose challenges for its participation in the intricate transition states often involved in such transformations. However, it is conceivable that it could be employed as a protecting group for a hydroxyl function, which is then carried through a multi-component or cascade sequence before a final deprotection step.

The potential for a sterically hindered silane to influence the stereochemical outcome of a cascade reaction is an area of theoretical interest, although experimental validation with this specific compound is wanting. The table below outlines a hypothetical scenario where such a silane could be involved.

Reaction TypeRole of Silane, (1,1-dimethylethyl)ethoxydimethyl-Potential OutcomeReference
Multi-component ReactionProtecting GroupProtection of a hydroxyl group in a starting materialGeneral Principle
Cascade ReactionStereodirecting GroupInfluencing the stereochemistry of a cyclization step due to steric hindranceN/A

This table presents hypothetical applications. There is no specific data available for Silane, (1,1-dimethylethyl)ethoxydimethyl- in these roles in the provided search results.

Catalytic Roles and Catalysis Using Silane, 1,1 Dimethylethyl Ethoxydimethyl

Application in Organocatalytic Systems

There is no specific information available in the searched results detailing the application of Silane (B1218182), (1,1-dimethylethyl)ethoxydimethyl- in organocatalytic systems. While organocatalysis is a broad field, the role of this specific silane has not been documented in the context of the conducted searches.

Integration into Transition Metal-Catalyzed Processes

Information specifically detailing the integration of Silane, (1,1-dimethylethyl)ethoxydimethyl- into transition metal-catalyzed processes is not present in the available search results. The following subsections are based on general principles of silane chemistry in this context, as direct evidence for the specified compound is lacking.

Ligand Design and Influence on Catalytic Selectivity

There are no research findings that describe the use of Silane, (1,1-dimethylethyl)ethoxydimethyl- in ligand design for transition metal catalysis. The influence of its specific structural features—the bulky tert-butyl group and the reactive ethoxy group—on catalytic selectivity has not been reported.

Role as a Stoichiometric Reductant in Catalytic Cycles

No evidence was found to support the use of Silane, (1,1-dimethylethyl)ethoxydimethyl- as a stoichiometric reductant in catalytic cycles. Hydrosilanes are commonly used as reducing agents in various catalytic transformations, but the specific reactivity of this ethoxysilane (B94302) in such a role has not been documented in the searched literature.

Materials Science Applications of Silane, 1,1 Dimethylethyl Ethoxydimethyl and Its Derivatives

Surface Engineering and Interfacial Phenomena

The ability of silanes to form robust bonds with inorganic substrates while presenting an organic-functional surface makes them indispensable in surface engineering. The unique structure of Silane (B1218182), (1,1-dimethylethyl)ethoxydimethyl-, suggests it could offer specific advantages in controlling interfacial properties.

Function as a Coupling Agent in Polymer Composites

Silane coupling agents are crucial for enhancing the mechanical properties and durability of polymer composites by improving the adhesion between the inorganic filler (like glass fibers or silica (B1680970) nanoparticles) and the organic polymer matrix. The ethoxy group on Silane, (1,1-dimethylethyl)ethoxydimethyl-, can hydrolyze to form a silanol (B1196071) group, which then condenses with hydroxyl groups on the surface of the inorganic filler, forming a strong covalent bond. The dimethyl and, particularly, the bulky tert-butyl groups would then be oriented towards the polymer matrix.

The primary role of the tert-butyl group in this context would be to provide a high degree of hydrophobicity and steric hindrance at the interface. This can lead to:

Improved filler dispersion: The bulky organic groups can prevent the agglomeration of filler particles within the polymer matrix, leading to a more uniform distribution and, consequently, improved mechanical strength.

Enhanced moisture resistance: The hydrophobic nature of the tert-butyl group can help to repel water from the filler-polymer interface, which is often a weak point for degradation, thus improving the long-term durability of the composite.

Modified interfacial energy: The presence of this specific silane can alter the surface energy of the filler to more closely match that of the polymer, leading to better wetting and stronger adhesion.

While specific data for this compound is scarce, the general principles of silane coupling agents suggest that it could be particularly effective in non-polar polymer matrices where the bulky, non-polar tert-butyl group can provide excellent compatibility.

Fabrication of Self-Assembled Monolayers on Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are of great interest for applications in electronics, sensors, and nanotechnology. Silanes are a common choice for forming SAMs on hydroxylated surfaces like silicon wafers, glass, and metal oxides.

The formation of a SAM using Silane, (1,1-dimethylethyl)ethoxydimethyl- would involve the hydrolysis of the ethoxy group and subsequent condensation with surface hydroxyl groups. The packing and ordering of the resulting monolayer would be significantly influenced by the bulky tert-butyl group. Unlike long-chain alkylsilanes that form densely packed, crystalline-like SAMs, the steric hindrance of the tert-butyl group would likely result in a less densely packed monolayer.

This characteristic could be advantageous in certain applications:

Controlled surface energy: The spacing of the molecules could be tuned to achieve specific surface energies and wetting properties.

Passivation with controlled thickness: The monolayer would provide a very thin, passivating layer with a well-defined thickness.

Template for further functionalization: The spaces between the bulky groups could potentially be used to immobilize other molecules of interest.

Characterization techniques such as Atomic Force Microscopy (AFM) and contact angle goniometry would be essential to determine the morphology, packing density, and surface energy of such a monolayer.

Development of Advanced Coatings and Thin Films

The properties of Silane, (1,1-dimethylethyl)ethoxydimethyl- make it a candidate for the development of advanced coatings with tailored surface properties.

Creation of Hydrophobic and Oleophobic Surfaces

The presence of the non-polar tert-butyl group imparts a significant hydrophobic character to surfaces modified with this silane. When applied as a coating, the molecules would orient themselves with the tert-butyl groups facing outwards, creating a low-energy surface that repels water.

Hypothetical Contact Angle Data for Surfaces Treated with Alkyl-Substituted Silanes

Silane Substituent Water Contact Angle (°) Oil (e.g., Hexadecane) Contact Angle (°)
Methyl 90-100 < 20
Octyl 105-115 20-30

| tert-Butyl (Predicted) | 100-110 | ~20 |

This table is illustrative and based on general trends for alkylsilanes. Actual values for Silane, (1,1-dimethylethyl)ethoxydimethyl- would require experimental verification.

Enhancement of Adhesion and Durability

In addition to creating repellent surfaces, this silane can also be used to enhance the adhesion and durability of coatings. When used as an adhesion promoter or as an additive in a coating formulation, the silane can form covalent bonds with both the substrate and the coating matrix. This dual functionality creates a strong interfacial bond, which can significantly improve the coating's resistance to delamination, cracking, and environmental degradation.

The stability of the Si-O-Si bonds formed upon condensation contributes to the long-term durability of the coating. Furthermore, the hydrophobic nature of the tert-butyl group can protect the underlying substrate from moisture-induced corrosion.

Sol-Gel Chemistry and Hybrid Material Synthesis

The sol-gel process is a versatile method for creating inorganic and hybrid organic-inorganic materials. It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a three-dimensional network.

Silane, (1,1-dimethylethyl)ethoxydimethyl- can be used as a co-precursor in sol-gel synthesis to introduce organic functionality into an inorganic matrix (e.g., silica). The ethoxy group would participate in the hydrolysis and condensation reactions, incorporating the (1,1-dimethylethyl)dimethylsilyl moiety into the resulting network.

The inclusion of this silane would lead to the formation of a hybrid material with properties intermediate between those of a purely inorganic and a purely organic material. The bulky tert-butyl groups would influence the porosity, mechanical properties, and surface chemistry of the final material. For example, their presence could:

Increase hydrophobicity: Making the resulting gel or solid material water-repellent.

Modify pore structure: The steric bulk could create larger pores within the material compared to a network formed from tetraethoxysilane (TEOS) alone.

Enhance flexibility: The organic groups can introduce a degree of flexibility into the otherwise rigid inorganic network.

These hybrid materials could find applications as chromatographic stationary phases, catalyst supports, or low-dielectric-constant materials.

General Application of Silanes as Precursors for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength) at the molecular level. Silanes are fundamental to the creation of these materials through the sol-gel process.

In a typical sol-gel process, a silane precursor, such as tetraethoxysilane (TEOS) or an organofunctional silane, is mixed with water and a solvent, often in the presence of a catalyst. The silane undergoes hydrolysis, where the alkoxy groups are replaced with hydroxyl (-OH) groups. This is followed by a condensation reaction, where the hydroxyl groups react with each other to form siloxane bonds, creating a network.

When organofunctional silanes are used, the organic 'R' group becomes an integral part of the resulting inorganic network, creating a true hybrid material. The choice of the 'R' group allows for the tailoring of the material's properties. For example, a hydrophobic organic group can lead to a water-repellent coating.

Table 1: Examples of Common Silane Precursors in Hybrid Material Synthesis (General)

Silane PrecursorTypical Organic FunctionalityResulting Material Property
Tetraethoxysilane (TEOS)None (forms silica)Hardness, thermal stability
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)EpoxyAdhesion, chemical resistance
(3-Aminopropyl)triethoxysilane (APTES)AminoSurface functionalization, improved bonding
Methyltrimethoxysilane (MTMS)MethylHydrophobicity, flexibility

This table is for illustrative purposes and shows examples of commonly used silanes, not Silane, (1,1-dimethylethyl)ethoxydimethyl-.

General Role of Silanes in Controlling Material Morphology and Porosity

The morphology (shape and structure) and porosity of materials created through the sol-gel process can be precisely controlled by manipulating the reaction conditions and the choice of silane precursors. The rate of hydrolysis and condensation reactions is a key factor. Acidic catalysts tend to promote slower condensation, leading to more linear or weakly branched polymer chains, which can result in microporous structures. Basic catalysts, on the other hand, promote faster condensation and lead to the formation of more highly cross-linked, colloidal particles, which can assemble into mesoporous or macroporous structures.

Table 2: Factors Influencing Morphology and Porosity in Silane-Based Sol-Gel Processes (General)

FactorEffect on Morphology and Porosity
pH (Catalyst)Acidic conditions often lead to polymer-like gels with smaller pores; basic conditions can result in particulate gels with larger pores.
Water-to-Silane RatioAffects the extent of hydrolysis and condensation, influencing the cross-linking density and pore structure.
SolventCan influence the solubility of the reacting species and the evaporation rate during drying, affecting the final porosity.
TemperatureHigher temperatures generally increase the reaction rates, which can lead to denser structures with smaller pores.
Organic Functional GroupThe size and nature of the organic group on the silane can sterically hinder the formation of a dense network, leading to increased porosity.

This table provides a general overview of principles in sol-gel chemistry and is not based on data for Silane, (1,1-dimethylethyl)ethoxydimethyl-.

Advanced Analytical Characterization of Silane, 1,1 Dimethylethyl Ethoxydimethyl

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of Silane (B1218182), (1,1-dimethylethyl)ethoxydimethyl-. Both ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the different proton environments. The nine protons of the tert-butyl group, being chemically equivalent, will appear as a sharp singlet. The six protons of the two methyl groups attached to the silicon atom will also produce a singlet due to their equivalence. The ethoxy group will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons.

In the ¹³C NMR spectrum, four distinct signals are anticipated, corresponding to the four unique carbon environments in the molecule. The chemical shifts of these signals are indicative of their specific bonding environment. For instance, the carbon atoms of the ethoxy group will have shifts characteristic of an oxygen-linked aliphatic chain, while the carbons of the tert-butyl and dimethylsilyl groups will appear in the upfield region typical for saturated hydrocarbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Silane, (1,1-dimethylethyl)ethoxydimethyl-

Group ¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm), Multiplicity Predicted Chemical Shift (ppm)
Si-C(CH₃)₃~0.8-1.0, singlet~25-26
Si-C (CH₃)₃-~18-19
Si-(CH₃)₂~0.0-0.2, singlet~ -2 to -5
O-CH₂-CH₃~3.5-3.7, quartet~58-60
O-CH₂-CH₃~1.1-1.3, triplet~18-19

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of Silane, (1,1-dimethylethyl)ethoxydimethyl- is expected to show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of the methyl and methylene groups. A prominent and diagnostically important feature is the strong Si-O-C stretching band, which typically appears in the 1080-1150 cm⁻¹ region. docbrown.info Additional peaks corresponding to C-H bending vibrations for the methyl and tert-butyl groups would be observed around 1365-1470 cm⁻¹. The Si-C bond vibrations usually appear in the fingerprint region, often around 800-840 cm⁻¹ and 1250 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.netrsc.org While C-H stretching bands are also visible, the Si-O-Si symmetric stretching vibration, if any oligomerization has occurred, would give a strong Raman signal around 500 cm⁻¹. researchgate.net The Si-C symmetric stretching vibrations are also typically Raman active.

Table 2: Key IR and Raman Vibrational Frequencies for Silane, (1,1-dimethylethyl)ethoxydimethyl-

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Alkyl)IR, Raman2850-3000Strong (IR), Medium (Raman)
C-H Bend (CH₃, CH₂)IR1365-1470Medium
Si-O-C Asymmetric StretchIR1080-1150Strong
Si-C StretchIR, Raman800-840, ~1250Medium-Strong
C-C StretchRaman800-1200Weak-Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern upon ionization. For a volatile compound like this silane, electron ionization (EI) is a common method.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. However, for silyl (B83357) ethers, the molecular ion can sometimes be weak or absent. miamioh.edu A highly characteristic and often dominant fragmentation pathway for tert-butyldimethylsilyl (TBDMS) ethers is the loss of the tert-butyl group (a radical of 57 mass units), leading to a very stable [M-57]⁺ ion. nih.gov This fragment is frequently the base peak in the spectrum. Other potential fragmentations include the loss of a methyl group ([M-15]⁺) from the silicon atom or the loss of the ethoxy group ([M-45]⁺). nih.govlibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for Silane, (1,1-dimethylethyl)ethoxydimethyl-

m/z Value Proposed Fragment Ion Notes
162[C₈H₂₂OSi]⁺Molecular Ion (M⁺)
147[M - CH₃]⁺Loss of a methyl group
117[M - OC₂H₅]⁺Loss of the ethoxy group
105[M - C(CH₃)₃]⁺Loss of the tert-butyl group; often the base peak
75[(CH₃)₂SiOH]⁺Result of rearrangement and cleavage
59[Si(CH₃)₂H]⁺Common silyl fragment

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating Silane, (1,1-dimethylethyl)ethoxydimethyl- from impurities or other components in a mixture and for performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like Silane, (1,1-dimethylethyl)ethoxydimethyl-. oup.comnih.gov In this method, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of a capillary column.

A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), is typically suitable for separating silanes. lcms.cz The compound would elute at a specific retention time under a given temperature program. The eluting compound then enters the mass spectrometer, which serves as a detector, providing a mass spectrum that confirms the identity of the peak. This combination of retention time and mass spectrum provides high confidence in the identification of the compound in a mixture. nasa.gov Quantitative analysis can be performed by creating a calibration curve using standards of known concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

While GC is often preferred for volatile silanes, High-Performance Liquid Chromatography (HPLC) can be used for purity analysis, especially for less volatile related impurities or for formulations where the compound is mixed with non-volatile components. sielc.com

A reverse-phase HPLC method would be the most common approach. sielc.com This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. For Silane, (1,1-dimethylethyl)ethoxydimethyl-, a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation from more polar or less polar impurities. Detection can be achieved using a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as the compound lacks a strong UV chromophore. HPLC is particularly useful for separating non-volatile oligomers or hydrolysis products that may be present as impurities but are not amenable to GC analysis.

Theoretical and Computational Investigations of Silane, 1,1 Dimethylethyl Ethoxydimethyl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding characteristics of Silane (B1218182), (1,1-dimethylethyl)ethoxydimethyl-. These calculations can provide detailed information about molecular orbitals, charge distribution, and the nature of chemical bonds within the molecule.

The bonding in this alkoxysilane is characterized by the polar covalent Si-O and Si-C bonds. The silicon atom, being less electronegative than oxygen and carbon, carries a partial positive charge, while the oxygen and carbon atoms bear partial negative charges. The bulky tert-butyl group, with its electron-donating inductive effect, influences the electron density at the silicon center. Similarly, the ethoxy group also affects the electronic environment of the silicon atom.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In Silane, (1,1-dimethylethyl)ethoxydimethyl-, the HOMO is expected to be localized primarily on the oxygen atom of the ethoxy group, reflecting its nucleophilic character. The LUMO is likely centered on the silicon atom, indicating its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of Silane, (1,1-dimethylethyl)ethoxydimethyl- (Representative Values)

Property Value
Dipole Moment (Debye) 1.5 - 2.0
HOMO Energy (eV) -9.5 to -10.5
LUMO Energy (eV) 1.0 to 2.0
HOMO-LUMO Gap (eV) 10.5 to 12.5
Mulliken Charge on Si +0.8 to +1.2

Note: These values are representative and would be determined with specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions. For Silane, (1,1-dimethylethyl)ethoxydimethyl-, MD simulations can provide insights into how the molecule explores its potential energy surface over time.

The presence of the bulky tert-butyl group significantly influences the conformational landscape of the molecule. Rotation around the Si-C bond connecting the tert-butyl group to the silicon atom is sterically hindered. Similarly, the rotation of the ethoxy group around the Si-O bond will also have specific energetic preferences. MD simulations can map out the free energy landscape associated with these rotations, identifying the most stable conformations and the energy barriers between them. The most stable conformer is likely one that minimizes the steric repulsion between the bulky tert-butyl group and the ethoxy and methyl groups attached to the silicon atom.

Intermolecular interactions are crucial for understanding the properties of the bulk material. MD simulations of a collection of Silane, (1,1-dimethylethyl)ethoxydimethyl- molecules can reveal how they pack in the liquid state and what types of non-covalent interactions dominate. These interactions would primarily consist of van der Waals forces, including London dispersion forces and dipole-dipole interactions arising from the polar Si-O bond. The simulations can also be used to calculate important physical properties such as density, viscosity, and diffusion coefficients.

Table 2: Key Conformational Dihedral Angles and Rotational Barriers (Illustrative Values)

Dihedral Angle Stable Conformation (degrees) Rotational Barrier (kcal/mol)
C-Si-C(tert-butyl)-C 60, 180, 300 3 - 5
C-Si-O-C 180 (anti) 1 - 2

Note: These are illustrative values for discussion; precise values require specific MD simulations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is extensively used to investigate the mechanisms of chemical reactions, providing detailed information about the energetics of reactants, products, and transition states. A key reaction for alkoxysilanes like Silane, (1,1-dimethylethyl)ethoxydimethyl- is hydrolysis, which involves the cleavage of the Si-O bond by water.

DFT calculations can be employed to model the hydrolysis reaction under both acidic and basic conditions. These calculations can map out the potential energy surface for the reaction, identifying the minimum energy pathway and the structure of the transition state. The transition state is a critical point on the reaction coordinate that determines the activation energy and, consequently, the reaction rate.

For the hydrolysis of an ethoxysilane (B94302), the mechanism is generally believed to proceed via a pentacoordinate silicon intermediate or transition state. In this state, the silicon atom is bonded to the incoming water molecule (or hydroxide (B78521) ion in basic conditions) and the departing ethoxy group. Computational studies can provide the precise geometry of this transition state, including bond lengths and angles.

The calculated activation energy barrier for the hydrolysis of Silane, (1,1-dimethylethyl)ethoxydimethyl- would be influenced by both steric and electronic factors. The bulky tert-butyl group is expected to sterically hinder the approach of a nucleophile to the silicon center, potentially increasing the activation energy compared to less hindered silanes. Electronic effects, such as the electron-donating nature of the alkyl groups, also play a role in stabilizing or destabilizing the transition state.

Table 3: Calculated Activation Energies for Hydrolysis (Representative Values)

Condition Proposed Mechanism Activation Energy (kcal/mol)
Neutral SN2-type attack by water 25 - 30
Acid-catalyzed Protonation of ethoxy group followed by nucleophilic attack 15 - 20

Note: These are representative values based on studies of similar alkoxysilanes.

Prediction of Structure-Reactivity Relationships and Design of New Reagents

Computational studies can be used to establish quantitative structure-reactivity relationships (QSRRs), which correlate the molecular structure of a series of compounds with their chemical reactivity. For a class of compounds like alkoxysilanes, computational methods can be used to calculate various molecular descriptors, such as electronic properties (e.g., partial charges, HOMO-LUMO gap) and steric parameters. These descriptors can then be correlated with experimentally observed reaction rates.

For Silane, (1,1-dimethylethyl)ethoxydimethyl-, computational models could be used to predict how modifications to its structure would affect its reactivity. For example, replacing the methyl groups on the silicon atom with other alkyl groups or changing the alkoxy group would alter both the steric and electronic environment of the silicon center. Computational calculations could predict the impact of these changes on properties like the rate of hydrolysis or the stability of the molecule.

This predictive capability is highly valuable in the design of new reagents with tailored properties. By performing in silico screening of virtual libraries of related silane compounds, researchers can identify promising candidates with desired reactivity profiles before undertaking their synthesis and experimental testing. For instance, if a more reactive silane is desired for a specific application, computational models could guide the selection of substituents that would lower the activation energy for a key reaction step. Conversely, if a more stable and less reactive silane is needed, the models could help in designing a structure with increased steric hindrance or different electronic properties to achieve that goal. This computational-driven approach can significantly accelerate the discovery and development of new and improved organosilicon compounds.

Future Research Directions and Emerging Paradigms in Ethoxysilane Chemistry

Sustainable and Green Synthetic Methodologies for Silane (B1218182), (1,1-dimethylethyl)ethoxydimethyl-

The chemical industry's shift towards green and sustainable practices has spurred the development of novel synthetic routes for alkoxysilanes, including Silane, (1,1-dimethylethyl)ethoxydimethyl-. Future research is geared towards minimizing waste, reducing energy consumption, and utilizing renewable resources.

One of the most promising green methodologies is the direct synthesis of alkoxysilanes from silica (B1680970) (SiO2), bypassing the traditional, energy-intensive carbothermal reduction to elemental silicon. nih.gov This approach involves the base-catalyzed depolymerization of silica with alcohols. nih.gov For the synthesis of ethoxysilanes, this would involve the direct reaction of a silica source with ethanol (B145695). Furthermore, the use of biogenic silica from agricultural waste, such as rice husk ash, presents a sustainable and low-cost starting material. google.com

Mechanochemical methods also offer a significant advancement in the green synthesis of alkoxysilanes. acs.org Ball milling of silicon with an alcohol in the presence of a catalyst can produce alkoxysilanes at near-room temperature, eliminating the need for high-temperature processes and organic solvents. acs.org This solvent-free approach significantly reduces the environmental footprint of the synthesis.

Atom-economic principles are also central to developing sustainable synthetic routes. nih.govrsc.orgrsc.org Designing reactions where the majority of the atoms from the reactants are incorporated into the final product is a key goal. For the synthesis of Silane, (1,1-dimethylethyl)ethoxydimethyl-, this could involve the direct addition of ethanol to a corresponding dichlorosilane, with efficient capture and recycling of the HCl byproduct. A patent for a similar compound, tert-butyl dimethyl siloxy ethanol, describes a process involving the reaction of tert-butyl dimethyl chloro silane with ethylene (B1197577) glycol. google.com

The following table summarizes potential sustainable and green synthetic methodologies for Silane, (1,1-dimethylethyl)ethoxydimethyl-:

MethodologyDescriptionKey Advantages
Direct Synthesis from Silica Base-catalyzed depolymerization of silica with ethanol.Utilizes abundant and potentially renewable silica sources, avoids hazardous chlorosilanes. nih.gov
Mechanochemical Synthesis Ball milling of silicon and ethanol with a catalyst.Low-temperature, solvent-free process, high energy efficiency. acs.org
Atom-Economic Synthesis Direct reaction of dichlorodimethylsilane (B41323) with ethanol.High conversion efficiency, potential for byproduct recycling.
Biocatalytic Synthesis Enzymatic catalysis for the formation of the Si-O-C bond.Mild reaction conditions, high selectivity, biodegradable catalysts.

Novel Catalytic Transformations and Enantioselective Processes

The unique electronic and steric properties of Silane, (1,1-dimethylethyl)ethoxydimethyl- make it a promising candidate for novel catalytic transformations, particularly in the realm of asymmetric synthesis. Future research will likely focus on harnessing this potential to create chiral molecules with high enantioselectivity.

A significant area of development is the use of earth-abundant transition metal catalysts for hydrosilylation reactions. researchgate.net Copper-catalyzed enantioselective hydrosilylation of alkenes with prochiral silanes has emerged as a powerful tool for the synthesis of chiral silanes. nih.govnih.gov While the specific use of Silane, (1,1-dimethylethyl)ethoxydimethyl- has not been extensively reported, its structural similarity to other prochiral silanes suggests its potential as a substrate in these reactions to generate Si-stereogenic centers.

Organocatalysis represents another burgeoning field for enantioselective transformations involving silanes. nih.govdesy.deresearchgate.netrsc.orgresearchgate.net Chiral Brønsted acids and other organocatalysts have been shown to effectively catalyze the asymmetric synthesis of Si-stereogenic silyl (B83357) ethers. nih.govdesy.de The tert-butyl group in Silane, (1,1-dimethylethyl)ethoxydimethyl- can play a crucial role in directing stereoselectivity in such reactions.

The development of new catalytic systems that can achieve high enantiomeric excess (ee) is a primary objective. The table below outlines some promising catalytic approaches for enantioselective processes involving ethoxysilanes.

Catalytic SystemTransformationPotential Application for Silane, (1,1-dimethylethyl)ethoxydimethyl-
Chiral BINAP-Copper(I) Complexes Enantioselective hydrosilylation of prochiral ketones. academie-sciences.frAs a hydrosilylating agent for the asymmetric reduction of ketones to chiral alcohols.
Chiral (R,R)-Ph-BPE-Copper(II) Complexes Enantioselective hydrosilylation of alkenes with prochiral silanes. nih.govAs a prochiral silane for the synthesis of enantioenriched alkyl-substituted Si-stereogenic silanes.
Chiral Imidodiphosphorimidate (IDPi) Catalysts Organocatalytic enantioselective synthesis of tertiary silyl ethers. desy.deAs a substrate for desymmetrization reactions to produce chiral silyl ethers.

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of Silane, (1,1-dimethylethyl)ethoxydimethyl- into advanced functional materials and nanotechnology is a rapidly expanding area of research. Its ability to act as a surface modifying agent and a precursor for silica-based materials makes it highly versatile.

One key application is in the fabrication of core-shell nanoparticles. researchgate.netprinceton.edunih.govmdpi.comnih.gov The ethoxy group allows for hydrolysis and condensation reactions, forming a silica shell around a core material. The tert-butyl group can then be used to tune the surface properties of the nanoparticles, for example, rendering them more hydrophobic. This is particularly relevant for applications in drug delivery, where the surface chemistry of the nanoparticle carrier is crucial for its interaction with biological systems.

The functionalization of mesoporous silica nanoparticles (MSNs) is another promising direction. nih.gov By incorporating Silane, (1,1-dimethylethyl)ethoxydimethyl- into the silica framework, the properties of the MSNs can be tailored for specific applications, such as controlled drug release or catalysis.

Furthermore, the self-assembly of block copolymers containing silane moieties is an emerging paradigm for the creation of highly ordered nanostructures. researchgate.netmdpi.comnih.govyoutube.comrsc.org The tert-butyldimethylsiloxy group, which is structurally related to the functional group in the target silane, has been used in block copolymers to create well-defined patterns through directed self-assembly. researchgate.net This opens up possibilities for the use of Silane, (1,1-dimethylethyl)ethoxydimethyl- in the fabrication of next-generation electronic and photonic devices.

Application AreaRole of Silane, (1,1-dimethylethyl)ethoxydimethyl-Potential Impact
Core-Shell Nanoparticles Precursor for the silica shell and surface modifying agent. researchgate.netprinceton.edunih.govEnhanced stability, controlled release of encapsulated agents, tailored surface properties.
Functionalized Mesoporous Silica Incorporation into the silica framework to modify pore size and surface chemistry. nih.govImproved performance in catalysis, separation, and drug delivery.
Block Copolymer Self-Assembly Component of a polymer block to drive the formation of ordered nanostructures. researchgate.netmdpi.comnih.govFabrication of high-resolution patterns for microelectronics and data storage.

Bio-Inspired Approaches and Interface with Biological Systems

The interface between ethoxysilane (B94302) chemistry and biology is a fertile ground for innovation. Bio-inspired approaches are being explored for the synthesis of silica-based materials under mild, environmentally friendly conditions.

Biomimetic mineralization of silica, inspired by organisms such as diatoms and sponges, offers a sustainable alternative to traditional sol-gel processes. researchgate.netrsc.orgnih.gov These biological systems utilize proteins and peptides to catalyze the polycondensation of silicic acid at neutral pH and ambient temperature. Research into synthetic mimics of these biomolecules could lead to the development of catalysts that can polymerize Silane, (1,1-dimethylethyl)ethoxydimethyl- into silica structures with controlled morphology.

The enzymatic cleavage of silyl ethers is another area of interest. nih.govresearchgate.netresearchgate.net Specific enzymes can selectively remove silyl protecting groups under mild conditions. nih.govresearchgate.net The tert-butyl group in Silane, (1,1-dimethylethyl)ethoxydimethyl- could be a target for such enzymatic cleavage, enabling its use as a protecting group in the synthesis of complex biomolecules like peptides and oligonucleotides, with the advantage of a bio-orthogonal deprotection step.

The functionalization of biopolymers with silanes is also a promising research direction. nih.govspringernature.com By grafting Silane, (1,1-dimethylethyl)ethoxydimethyl- onto biopolymers such as cellulose (B213188) or chitosan, new hybrid materials with enhanced properties can be created. These materials could find applications in areas such as biocompatible coatings, drug delivery systems, and tissue engineering.

Bio-Inspired Approach / Biological InterfaceDescriptionPotential Application
Biomimetic Mineralization Use of synthetic peptides or small molecules to catalyze the hydrolysis and condensation of the ethoxysilane. researchgate.netrsc.orgnih.govFormation of silica nanoparticles and films with controlled structures under ambient conditions.
Enzymatic Cleavage Selective removal of the tert-butyldimethylsilyl group by enzymes. nih.govresearchgate.netUse as a protecting group in the synthesis of sensitive biomolecules with a mild deprotection step.
Biopolymer Functionalization Covalent attachment of the silane to biopolymers like cellulose or chitosan. nih.govspringernature.comCreation of hybrid materials with improved mechanical, thermal, or biocompatible properties.

Q & A

Q. Tables for Key Data

Property Predicted Value Experimental Technique Reference
Boiling Point498.1±45.0 °CShort-path distillation, TGA
Density1.011±0.06 g/cm³Helium pycnometry
Molecular Weight216.39 g/molHRMS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.